molecular formula C20H23NO4 B4064855 3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid

3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid

Cat. No.: B4064855
M. Wt: 341.4 g/mol
InChI Key: OXQPIZCVNMABDR-UHFFFAOYSA-N
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Description

3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid is an organic compound with a complex structure that includes a phenoxy group, an acetylamino group, and a methylbenzoic acid moiety

Properties

IUPAC Name

3-[[2-(2-butan-2-ylphenoxy)acetyl]amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13(2)15-8-5-6-11-18(15)25-12-19(22)21-17-10-7-9-16(14(17)3)20(23)24/h5-11,13H,4,12H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQPIZCVNMABDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid derivative. This can be achieved by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The resulting phenoxyacetic acid is then subjected to further reactions to introduce the butan-2-yl group and the acetylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The methylbenzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the acetylamino group can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound or its derivatives could be investigated for their pharmacological properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid include other phenoxyacetic acid derivatives and acetylamino-substituted benzoic acids. Examples include:

  • 2-(Butan-2-yl)phenoxyacetic acid
  • 3-Acetylamino-2-methylbenzoic acid

Uniqueness

What sets this compound apart is the combination of its functional groups, which confer unique chemical properties and potential applications. The presence of both the phenoxy and acetylamino groups allows for diverse chemical reactivity and the possibility of forming various derivatives with distinct biological or industrial uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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